REACTION_CXSMILES
|
[CH:1]([O:6]C)(OC)[O:2][CH3:3].C([C:11]1[CH:16]=[CH:15][C:14]([S:17]([NH2:20])(=[O:19])=[O:18])=[CH:13][CH:12]=1)(O)=O>C1(C)C(S(O)(=O)=O)=CC=CC=1.CO>[CH3:3][O:2][C:1]([C:11]1[CH:16]=[CH:15][C:14]([S:17]([NH2:20])(=[O:19])=[O:18])=[CH:13][CH:12]=1)=[O:6]
|
Name
|
|
Quantity
|
34.28 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)S(=O)(=O)N
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
197 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
|
Setpoint
|
70 °C
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Type
|
CUSTOM
|
Details
|
stirred
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A glass reaction vessel
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser and magnetic stir bar
|
Type
|
CONCENTRATION
|
Details
|
The cooled mixture was concentrated on a rotary evaporator
|
Type
|
ADDITION
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Details
|
Diethyl ether (200 mL) was added to the
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Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |